

# "physical and chemical properties of 2-Methyl-2-phenylpropanal"

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *2-Methyl-2-phenylpropanal*

Cat. No.: *B3052037*

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## An In-depth Technical Guide to 2-Methyl-2-phenylpropanal

This technical guide provides a comprehensive overview of the physical and chemical properties of **2-Methyl-2-phenylpropanal**, targeting researchers, scientists, and professionals in drug development. This document collates critical data, experimental protocols, and visualizations to facilitate a deeper understanding of this compound.

## Chemical Identity and Physical Properties

**2-Methyl-2-phenylpropanal**, also known as  $\alpha,\alpha$ -dimethylphenylacetaldehyde, is an organic compound with the chemical formula C10H12O.<sup>[1]</sup> It is a substituted aldehyde with a phenyl group and two methyl groups attached to the alpha carbon.

## Table 1: Physical and Chemical Properties of 2-Methyl-2-phenylpropanal

Property	Value	Reference
Molecular Formula	C10H12O	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	148.20 g/mol	<a href="#">[1]</a>
CAS Number	3805-10-5	<a href="#">[2]</a>
Boiling Point	219.8 °C at 760 mmHg	<a href="#">[2]</a>
Density	0.965 g/cm³	<a href="#">[2]</a>
Flash Point	94.6 °C	<a href="#">[2]</a>
LogP	2.16310	<a href="#">[2]</a>
Refractive Index	1.496	<a href="#">[2]</a>

## Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **2-Methyl-2-phenylpropanal**.

**Table 2: Spectroscopic Data of 2-Methyl-2-phenylpropanal**

Technique	Key Data Points	Reference
<sup>13</sup> C NMR	Spectra available from A. Hardt, W. Bremser BASF Ludwigshafen (1982)	<a href="#">[1]</a>
GC-MS	NIST Number: 162028; Top Peak (m/z): 91; 2nd Highest (m/z): 119; 3rd Highest (m/z): 148	<a href="#">[1]</a>
FTIR	Instrument: Bruker IFS 85; Technique: Cell	<a href="#">[1]</a>

## Synthesis of 2-Methyl-2-phenylpropanal

A common method for the synthesis of **2-Methyl-2-phenylpropanal** is through the oxidation of 2-methyl-2-phenyl-propan-1-ol.[\[3\]](#)

## Experimental Protocol: Oxidation of 2-methyl-2-phenyl-propan-1-ol

### Materials:

- 2-methyl-2-phenyl-propan-1-ol (13.3 g, 87.0 mmol)
- Dimethyl sulfoxide (DMSO) (150 mL)
- Triethylamine (24.7 mL, 178.0 mmol)
- Pyridine sulfur trioxide complex (28.6 g, 180.0 mmol)
- Water
- Dichloromethane
- Anhydrous sodium sulfate

### Procedure:

- To a solution of 2-methyl-2-phenyl-propan-1-ol in DMSO, add triethylamine at room temperature.
- Subsequently, add the pyridine sulfur trioxide complex to the mixture.
- Stir the reaction mixture for 2.5 hours at room temperature.
- After the reaction is complete, add water to the mixture.
- Extract the resulting mixture with dichloromethane.
- Dry the organic layer over anhydrous sodium sulfate.

- Concentrate the organic layer to obtain the crude product, 2-methyl-2-phenyl-propionaldehyde. The reported yield for this protocol is 91.6% (12.0 g).[3] The product can be used in the next step without further purification.[3]

## Synthesis Workflow Diagram



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### Synthesis of 2-Methyl-2-phenylpropanal

## Chemical Reactivity

As an  $\alpha,\alpha$ -disubstituted aldehyde, **2-Methyl-2-phenylpropanal** exhibits reactivity characteristic of this class of compounds. The presence of two substituents on the alpha-carbon prevents enolization and reactions that proceed through an enol or enolate intermediate.

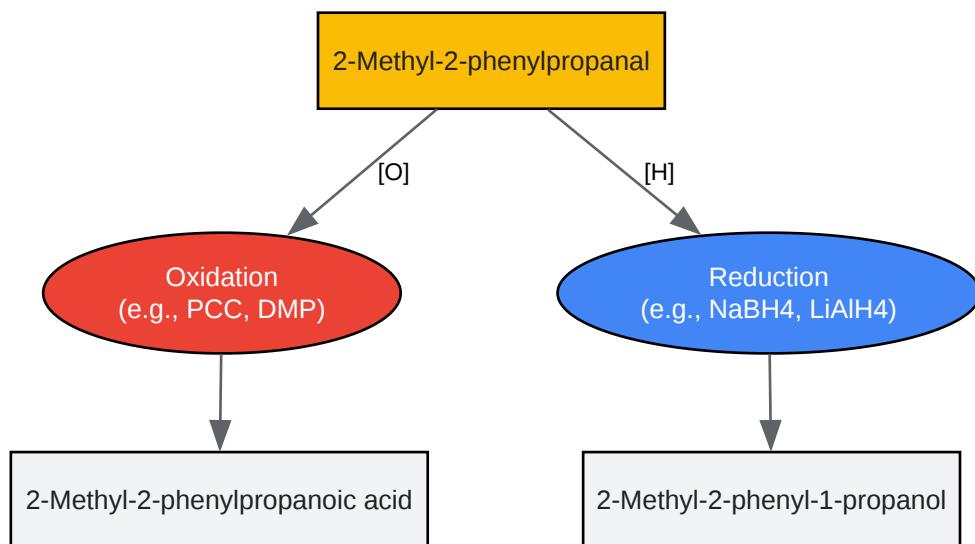
## Oxidation

Due to the absence of a benzylic hydrogen, the side chain of **2-Methyl-2-phenylpropanal** is resistant to oxidation by strong oxidizing agents like potassium permanganate or potassium dichromate under acidic conditions, which would typically cleave the side chain to form benzoic acid.[4] The aldehyde group, however, can be oxidized to a carboxylic acid.

## Reduction

The aldehyde functional group in **2-Methyl-2-phenylpropanal** can be readily reduced to a primary alcohol, 2-methyl-2-phenyl-1-propanol. This can be achieved using common reducing agents such as sodium borohydride ( $\text{NaBH}_4$ ) or lithium aluminum hydride ( $\text{LiAlH}_4$ ).

## Reactivity Overview Diagram



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### Key Reactions of **2-Methyl-2-phenylpropanal**

## Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **2-Methyl-2-phenylpropanal** is classified as follows:

- Skin corrosion/irritation: Warning, Causes skin irritation (H315).[1]
- Serious eye damage/eye irritation: Warning, Causes serious eye irritation (H319).[1]
- Specific target organ toxicity, single exposure; Respiratory tract irritation: Warning, May cause respiratory irritation (H335).[1]

Appropriate personal protective equipment should be used when handling this compound.

## Conclusion

This technical guide has summarized the key physical and chemical properties of **2-Methyl-2-phenylpropanal**. The provided data, including spectroscopic information, a detailed synthesis protocol, and an overview of its chemical reactivity, serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development. The visualizations aim to provide a clear and concise understanding of the synthesis workflow and the principal chemical transformations of this compound.

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## References

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Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)